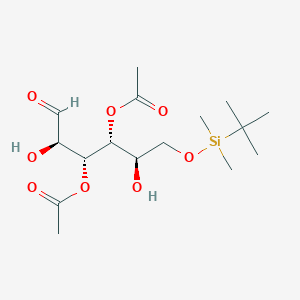

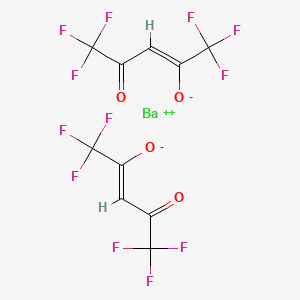

![molecular formula C₂₂H₁₉Cl₄NO₁₁ B1142132 [(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate CAS No. 174356-26-4](/img/structure/B1142132.png)

[(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate, also known as [(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate, is a useful research compound. Its molecular formula is C₂₂H₁₉Cl₄NO₁₁ and its molecular weight is 615.2. The purity is usually 95%.

BenchChem offers high-quality [(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Photoinduced RNA Interference

This compound can be utilized in the development of photoinducible RNA interference (RNAi) technologies. By incorporating 2′-deoxy-2′-fluoro substitutions into nucleic acids, researchers can create siRNAs that are activated by light exposure . This allows for precise spatial and temporal control over gene silencing, which is particularly useful for in vivo studies where targeted gene regulation is required.

Enhanced Stability of siRNAs

The chemical structure of this compound contributes to the enhanced stability of siRNAs against enzymatic degradation . This stability is crucial for therapeutic applications where the siRNA needs to remain intact long enough to exert its intended effect without being prematurely broken down by nucleases.

Safety Profile in Therapeutics

Safety is a paramount concern in therapeutic applications. The 2′-deoxy-2′-fluoro nucleotides derived from this compound have been evaluated for safety, showing low and transient exposure in biological systems, which supports their use in designing metabolically stabilized therapeutic siRNAs .

Targeted Drug Delivery

The compound’s derivatives can be conjugated to ligands such as N-acetylgalactosamine (GalNAc) for targeted delivery to specific cells, like hepatocytes . This targeted approach can significantly improve the efficacy of drugs by ensuring that they reach the intended site of action.

Mitochondrial DNA Impact Assessment

In drug development, assessing the impact on mitochondrial DNA is essential. Studies have shown that at high concentrations, 2′-deoxy-2′-fluoro nucleosides can affect cell viability and mitochondrial DNA, although these effects are typically not observed at concentrations achieved in vivo .

Stereoselective Synthesis of Deoxy Glycosides

The compound plays a role in the stereoselective synthesis of deoxy glycosides, which is a critical process in the creation of various bioactive molecules and pharmaceuticals . The ability to control the stereochemistry in the synthesis of glycosides is vital for the development of drugs with specific desired activities.

Enzymatic Resistance Improvement

Modifications involving this compound can improve the resistance of nucleic acids to enzymatic degradation. This is particularly beneficial for therapeutic nucleic acids that require a longer duration within the biological system to achieve their therapeutic goals .

Photocaging Techniques

The compound can be used in photocaging, where a photolabile group is attached to a bioactive molecule, rendering it inactive until exposed to light. This technique offers control over the activation of therapeutics, allowing for localized treatment and reducing systemic side effects .

属性

IUPAC Name |

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl4NO11/c1-6(28)34-5-10-18(35-7(2)29)19(36-8(3)30)17(22(38-10)37-9(4)31)27-20(32)11-12(21(27)33)14(24)16(26)15(25)13(11)23/h10,17-19,22H,5H2,1-4H3/t10-,17-,18-,19-,22?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJWAARTNUUTKR-XCRQVKOOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl4NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-2-(tetrachlorophthalimido)-d- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

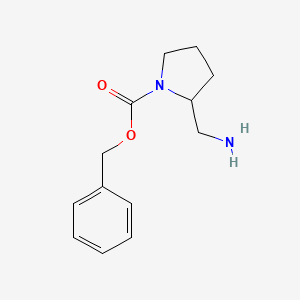

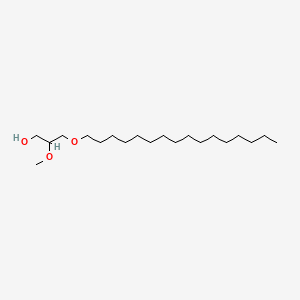

![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)

![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)